Cas no 2169653-97-6 (3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid)

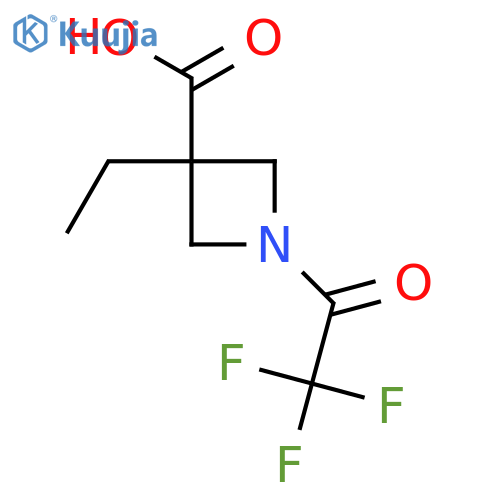

2169653-97-6 structure

商品名:3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid

3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-5230961

- 2169653-97-6

- 3-ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid

- 3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid

-

- インチ: 1S/C8H10F3NO3/c1-2-7(6(14)15)3-12(4-7)5(13)8(9,10)11/h2-4H2,1H3,(H,14,15)

- InChIKey: SUMIWMMKRXQKGD-UHFFFAOYSA-N

- ほほえんだ: FC(C(N1CC(C(=O)O)(CC)C1)=O)(F)F

計算された属性

- せいみつぶんしりょう: 225.06127767g/mol

- どういたいしつりょう: 225.06127767g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-5230961-10.0g |

3-ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid |

2169653-97-6 | 95.0% | 10.0g |

$3254.0 | 2025-03-15 | |

| Enamine | EN300-5230961-2.5g |

3-ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid |

2169653-97-6 | 95.0% | 2.5g |

$1483.0 | 2025-03-15 | |

| Enamine | EN300-5230961-1.0g |

3-ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid |

2169653-97-6 | 95.0% | 1.0g |

$757.0 | 2025-03-15 | |

| Enamine | EN300-5230961-0.05g |

3-ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid |

2169653-97-6 | 95.0% | 0.05g |

$636.0 | 2025-03-15 | |

| Enamine | EN300-5230961-5.0g |

3-ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid |

2169653-97-6 | 95.0% | 5.0g |

$2193.0 | 2025-03-15 | |

| Enamine | EN300-5230961-0.5g |

3-ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid |

2169653-97-6 | 95.0% | 0.5g |

$726.0 | 2025-03-15 | |

| Enamine | EN300-5230961-0.25g |

3-ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid |

2169653-97-6 | 95.0% | 0.25g |

$696.0 | 2025-03-15 | |

| Enamine | EN300-5230961-0.1g |

3-ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid |

2169653-97-6 | 95.0% | 0.1g |

$666.0 | 2025-03-15 |

3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid 関連文献

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

2169653-97-6 (3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量